REACTION_CXSMILES
|
[CH2:1]([NH:3][C:4](=[O:7])[CH:5]=[CH2:6])[CH3:2].[CH:8]1([NH2:13])[CH2:12][CH2:11][CH2:10][CH2:9]1>CO>[CH:8]1([NH:13][CH2:6][CH2:5][C:4]([NH:3][CH2:1][CH3:2])=[O:7])[CH2:12][CH2:11][CH2:10][CH2:9]1
|
Name
|
|
Quantity
|
1.045 g
|
Type
|
reactant
|
Smiles
|
C(C)NC(C=C)=O
|
Name
|
|
Quantity
|
987 μL
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)N
|
Name
|
|
Quantity
|
10 mL
|
Type
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solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was sealed
|
Type
|
CUSTOM
|
Details
|
irradiated to 140° C. for 30 minutes
|
Duration
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30 min
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
WASH
|
Details
|
washing with methanol (100 mL)
|
Type
|
WASH
|
Details
|
eluting the desired product with 7 N methanolic ammonia (100 mL)
|
Type
|
CONCENTRATION
|
Details
|
Concentration under reduced pressure of combined product
|
Type
|
ADDITION
|
Details
|
containing fractions
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)NCCC(=O)NCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.48 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |